lacto-N-tetraose
Description
Contextualizing Human Milk Oligosaccharides (HMOs) as Critical Functional Biomolecules
Human milk oligosaccharides (HMOs) are a diverse group of complex sugars that represent the third most abundant solid component in human milk, following lactose (B1674315) and lipids. nih.govyoutube.com Despite having minimal direct nutritional value for the infant, as humans lack the enzymes to digest them, HMOs are critical bioactive molecules. wikipedia.orgnih.govacs.org Their concentration and composition vary among mothers and throughout lactation stages. nih.govnih.gov These indigestible glycans play a fundamental role in shaping the infant's gut microbiome, preventing infections, and supporting the development of the immune system. nih.govnih.govresearchgate.net
The structural diversity of HMOs is remarkable, with over 200 different structures identified to date. layerorigin.comnih.gov These complex carbohydrates are derived from a lactose core that can be elongated and modified with the addition of other monosaccharides, primarily N-acetylglucosamine, galactose, fucose, and sialic acid. nih.gov This structural variety gives rise to a wide range of biological functions.
HMOs are broadly categorized into three main groups: fucosylated, nonfucosylated (neutral), and sialylated (acidic) HMOs. nih.gov Their biological relevance is multifaceted:
Anti-adhesive Antimicrobials: Many HMOs function as soluble decoy receptors. nih.govresearchgate.net They mimic the carbohydrate structures on the surface of gut epithelial cells, thereby blocking pathogens like viruses, bacteria, and parasites from attaching and causing infections. nih.govresearchgate.netwikipedia.org
Immune System Modulation: HMOs contribute directly and indirectly to the development and maturation of the infant's immune system. nih.govyoutube.comnih.gov They can modulate immune cell responses and reinforce the gut barrier function, preventing harmful substances from entering the bloodstream. youtube.comacs.org
Brain Development: Emerging research suggests that HMOs may also support brain development and cognitive function in infants. nih.govresearchgate.net
Within the vast family of HMOs, Lacto-N-tetraose (LNT) is a key member and represents the most dominant core structure. tandfonline.comresearchgate.netnih.gov It is a neutral, nitrogen-containing tetrasaccharide, meaning it is composed of four sugar units. wikipedia.orglayerorigin.com The specific sequence of these monosaccharides is galactose, N-acetylglucosamine, another galactose, and finally glucose. layerorigin.com
LNT is classified as a Type 1 chain oligosaccharide, which is defined by the β1-3 linkage between the terminal galactose and the N-acetylglucosamine. wikipedia.orglayerorigin.com This distinguishes it from its isomer, Lacto-N-neotetraose (LNnT), a Type 2 chain, where this linkage is a β1-4 bond. wikipedia.orglayerorigin.com LNT serves as a foundational structure for many more complex, longer-chain HMOs and glycolipids. nih.govnih.govresearchgate.net LNT and its derivatives can constitute more than half of all HMOs. layerorigin.com
| Feature | Description |
| Compound Name | This compound (LNT) |
| Chemical Formula | C₂₆H₄₅NO₂₁ wikipedia.org |
| Classification | Human Milk Oligosaccharide (HMO); Tetrasaccharide wikipedia.orglayerorigin.com |
| Structure Type | Type 1 Core Structure wikipedia.orglayerorigin.com |
| Key Linkage | β-D-Galactosyl-(1→3)-N-acetyl-β-D-glucosaminyl wikipedia.org |
| Monosaccharide Units | Galactose, N-acetylglucosamine, Galactose, Glucose layerorigin.com |
Significance of this compound in Early Life Development and Health Outcomes
This compound is profoundly significant for infant health, primarily through its influence on the gut microbiome and immune function. As one of the first functional foods an infant consumes, LNT plays a crucial role in establishing a healthy intestinal environment. wikipedia.orglayerorigin.com
Research has demonstrated that LNT selectively promotes the growth of beneficial gut bacteria, most notably Bifidobacterium longum subspecies infantis. wikipedia.org This specific bacterial strain is highly adapted to utilize HMOs like LNT for energy, giving it a competitive advantage over potentially pathogenic bacteria in the infant gut. wikipedia.org The ability of B. infantis to metabolize LNT is encoded in its genome, suggesting a co-evolution between these gut microbes and human lactation. wikipedia.orgacs.org The promotion of a Bifidobacterium-rich microbiota helps protect against infections and strengthens the epithelial barrier. nih.gov
Beyond its prebiotic role, LNT exhibits anti-adhesive antimicrobial properties. layerorigin.comtandfonline.comnih.gov It can act as a decoy, preventing pathogens from binding to the infant's gut cells, which is the first step in causing infection. layerorigin.comnih.gov This mechanism helps to reduce the risk of various infectious diseases. Furthermore, LNT has been shown to have immune-modulating effects that support the developing immune system against disease. layerorigin.comnih.govchr-hansen.com Studies on milk from mothers delivering preterm infants have found that LNT is more abundant and also more variable compared to milk from mothers delivering at term, which may have implications for the health of premature infants. acs.orgnih.gov
Evolution of Research Perspectives on this compound from Prebiotic to Multifunctional Glycan
The scientific understanding of this compound has evolved significantly over time. Initially, LNT and other HMOs were primarily considered prebiotics—indigestible food components that fuel the growth of beneficial gut bacteria. wikipedia.orglayerorigin.com This perspective was based on the observation that breast-fed infants have vastly different gut microbiomes compared to formula-fed infants, with a notable abundance of Bifidobacterium. wikipedia.org
However, continued research has broadened this view considerably. Scientists now recognize LNT as a multifunctional glycan with a range of biological activities that extend beyond its prebiotic effect. layerorigin.comresearchgate.net The current understanding encompasses its role as an anti-adhesive antimicrobial agent that can protect against pathogens and as an immunomodulator that helps to shape the infant's immune responses. nih.govresearchgate.net
Furthermore, the detection of a small fraction of undigested HMOs, including LNT, in the infant's circulation suggests they may have systemic functions that are not yet fully understood. wikipedia.org This has shifted the research paradigm from viewing LNT as merely a dietary fiber to recognizing it as a critical bioactive compound with complex and far-reaching effects on infant health and development. wikipedia.orgnih.gov This evolution in perspective underscores the complexity of human milk and the intricate roles its components play in early life.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO21/c1-6(32)27-11-21(47-25-18(39)15(36)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)48-22-14(35)9(4-30)45-26(19(22)40)46-20-10(5-31)42-23(41)17(38)16(20)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20-,21-,22+,23?,24+,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQLFFDZXPOFPO-FSGZUBPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331554 | |
| Record name | Lacto-N-tetraose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14116-68-8 | |
| Record name | Lacto-N-tetraose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Functions and Physiological Impact of Lacto N Tetraose
Modulation of the Gut Microbiota Composition and Activity by Lacto-N-tetraose
This compound plays a significant role in shaping the infant gut microbiome, a critical process for host health and development. Its primary function is to act as a selective substrate for beneficial gut bacteria. wjgnet.comresearchgate.net
This compound is a well-documented prebiotic that selectively fosters the growth of commensal bacteria, most notably species within the Bifidobacterium genus. researchgate.netmdpi.com Among these, Bifidobacterium longum subsp. infantis (B. infantis) is particularly adept at utilizing LNT. wikipedia.orgfrontiersin.org This specificity is attributed to the unique enzymatic machinery possessed by these bacteria, which allows them to metabolize HMOs that are otherwise indigestible to the host and many other gut microbes. wikipedia.orgfrontiersin.org
B. infantis possesses specific transporter proteins and glycosidases, such as lacto-N-biosidase, which are capable of cleaving the distinct glycosidic bonds found in LNT. wikipedia.org This allows the bacterium to break down LNT into lactose-N-biose and lactose (B1674315), which can then be further metabolized for energy. wikipedia.org The ability to utilize LNT provides a significant growth advantage to Bifidobacterium species in the infant gut, allowing them to become dominant members of the early life microbiota. wikipedia.org
Research has demonstrated that various Bifidobacterium species, including B. breve and B. bifidum, can also metabolize LNT, although the mechanisms and efficiency may differ. pnas.orgfrontiersin.org For instance, B. breve UCC2003 has been shown to metabolize LNT through distinct pathways. frontiersin.org Furthermore, comparative genomic studies have revealed strain-level variations in the ability of B. infantis to utilize HMOs, with some strains possessing a more complete repertoire of genes for HMO metabolism, leading to superior growth on LNT. unl.edu The presence of gene clusters specifically for LNT utilization underscores the co-evolutionary relationship between these bacteria and their human hosts. wikipedia.orgfrontiersin.orgnih.gov
Table 1: Bifidobacterium Species and Strains Utilizing this compound
| Species/Strain | Key Findings |
|---|---|
| Bifidobacterium longum subsp. infantis | Possesses specific genetic loci for HMO metabolism and shows vigorous growth on LNT. wikipedia.orgfrontiersin.orgnih.gov |
| Bifidobacterium breve | Capable of metabolizing LNT, sometimes through distinct pathways compared to other species. pnas.orgfrontiersin.org |
| Bifidobacterium bifidum | Can utilize LNT, contributing to its presence in the infant gut. mdpi.compnas.org |
| Bifidobacterium longum subsp. longum | Some strains possess lacto-N-biosidase activity, enabling LNT degradation. pnas.org |
The fermentation of this compound by bifidobacteria leads to the production of short-chain fatty acids (SCFAs), which are crucial metabolites for gut health. poltekkesaceh.ac.id The primary SCFAs produced are acetate (B1210297), propionate, and butyrate. wjgnet.com Acetate is the most abundant SCFA produced from LNT fermentation by bifidobacteria. nih.gov
Studies investigating the metabolism of LNT by B. infantis have shown a significant shift in the ratio of secreted acetate to lactate (B86563) compared to the metabolism of its constituent monosaccharides. frontiersin.orgnih.gov This alteration in metabolic end-products indicates a distinct metabolic pathway for LNT utilization. nih.gov The production of SCFAs contributes to a lower intestinal pH, creating an environment that is less favorable for the growth of pathogenic bacteria. poltekkesaceh.ac.idmdpi.com These organic acids also serve as an energy source for intestinal epithelial cells, further supporting gut health. wjgnet.com
**Table 2: Metabolic End-Products of this compound Fermentation by Bifidobacterium longum subsp. *infantis***
| Substrate | Key Metabolic End-Products | Acetate:Lactate Ratio |
|---|---|---|
| Galactose | Acetic acid, Lactic acid | ~1.5 |
| Lactose | Acetic acid, Lactic acid | ~1.5 |
| This compound (LNT) | Acetic acid, Lactic acid | 1.7–2.0 |
Data derived from studies on B. infantis metabolism, indicating a shift towards higher acetate production during LNT fermentation. frontiersin.orgnih.gov
The selective promotion of beneficial bacteria like Bifidobacterium by this compound contributes to the competitive exclusion of pathogenic microorganisms. poltekkesaceh.ac.id By efficiently utilizing LNT as a nutrient source, bifidobacteria can outcompete harmful microbes for both nutrients and attachment sites on the intestinal epithelium. wjgnet.compoltekkesaceh.ac.id This establishment of a microbiota-driven barrier is a key defense mechanism against infections. wjgnet.com
The production of SCFAs during LNT fermentation further inhibits the growth of pathogens by lowering the luminal pH. poltekkesaceh.ac.id Additionally, some research suggests that LNT can directly interfere with pathogens. For example, LNT has been shown to have antiadhesive properties against certain pathogens, such as Entamoeba histolytica, and can neutralize toxins from bacteria like Vibrio cholerae. wjgnet.com This dual action of promoting beneficial bacteria and directly hindering pathogens underscores the importance of LNT in protecting the infant from gastrointestinal infections. wjgnet.comresearchgate.nettandfonline.com
This compound and Intestinal Barrier Function in Health and Disease
This compound also plays a direct role in modulating the intestinal barrier, which is critical for maintaining gut homeostasis and preventing systemic inflammation.
Studies have demonstrated that LNT can enhance the integrity of the intestinal epithelial barrier. frontiersin.org In vitro experiments using Caco-2 cell monolayers, a model for the human intestinal epithelium, have shown that LNT can increase transepithelial electrical resistance (TEER), an indicator of barrier tightness. nih.gov This effect suggests that LNT helps to regulate the permeability of the intestinal barrier, reducing the translocation of harmful substances from the gut lumen into the bloodstream. nih.govaap.org
Specifically, neutral non-fucosylated HMOs like LNT have been identified as having a pronounced effect on enhancing barrier integrity, sometimes even more so than other types of HMOs under certain conditions. frontiersin.org In models of inflammatory-induced barrier dysfunction, LNT has been shown to partially prevent the deleterious effects of pro-inflammatory cytokines on epithelial permeability. aap.org
This compound influences the response and maturation of intestinal epithelial cells. pnas.org Research using in vitro models of the crypt-villus axis has shown that LNT can modulate epithelial cell kinetics. nih.gov For instance, LNT has been observed to inhibit cell proliferation in undifferentiated intestinal cell lines, which, in conjunction with the induction of differentiation markers, suggests a role in promoting the maturation of these cells. nih.govresearchgate.net
By contributing to the maturation of intestinal epithelial cells, LNT supports the development of a fully functional intestinal barrier in early life. nih.govacs.org This maturational effect is crucial for the infant's ability to absorb nutrients efficiently and to defend against pathogens and other harmful luminal contents. nih.gov The direct interaction of LNT with intestinal epithelial cells highlights a mechanism of action that is independent of its effects on the gut microbiota. nih.gov
Immunomodulatory Properties and Mechanisms of this compound
This compound (LNT), a prominent neutral core structure among human milk oligosaccharides (HMOs), exhibits significant immunomodulatory effects. medchemexpress.comnih.gov These effects are crucial for the development and maturation of the infant's immune system. rug.nlx-mol.net HMOs, including LNT, can directly interact with immune cells or act systemically after absorption, influencing both innate and adaptive immunity. nih.govresearchgate.net
This compound and its isomers, like Lacto-N-neotetraose (LNnT), can directly modulate the activity of various immune cells and the expression of cytokines, which are key signaling molecules in the immune system. nih.govmdpi.comcambridge.org HMOs are known to influence the gene expression of intestinal epithelial cells, leading to changes in cell surface glycans and other cellular responses. researchgate.netmdpi.com This interaction can occur locally with cells of the mucosa-associated lymphoid tissues or systemically, as a small fraction of HMOs is absorbed into circulation. nih.gov
Research has shown that HMOs can modulate lymphocyte cytokine production, which may help create a more balanced T-helper 1 (Th1) and T-helper 2 (Th2) immune response. researchgate.netmdpi.com For instance, in studies involving peripheral blood mononuclear cells (PBMCs), certain HMOs have been shown to alter proliferation and cytokine production. cambridge.org While some fucosylated HMOs decreased PBMC proliferation, mixtures of HMOs increased the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). cambridge.org Specifically, LNnT was found to increase the production of Tumor Necrosis Factor-alpha (TNF-α), an important innate immune cytokine, when PBMCs were stimulated. cambridge.org Furthermore, HMOs can influence a wide array of immune cells, including dendritic cells, macrophages, and natural killer (NK) cells, affecting their activation, differentiation, and cytokine profiles. frontiersin.org
Table 1: Effects of this compound and Related HMOs on Immune Cells and Cytokine Expression
| HMO | Cell Type | Observed Effect | Cytokine Modulation | Reference |
|---|---|---|---|---|
| Lacto-N-neotetraose (LNnT) | Piglet Peripheral Blood Mononuclear Cells (PBMCs) | Increased immunocompetence under stimulation | Increased TNF-α production in response to PHA stimulation. | cambridge.org |
| Lacto-N-neotetraose (LNnT) | Murine Gr1+ cells | Induced accumulation of immune-suppressive cells | Associated with higher production of IL-10. | pnas.org |
| Pooled HMOs | Human Fetal Intestinal Mucosa | Modulated immune cell communication and homeostasis | Decreased pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8); increased tissue repair cytokines. | nih.govnih.gov |
| Sialylated HMOs (e.g., 6'-SL) | Airway Epithelial Cells & PBMCs | Decreased viral load (Influenza) | Decreased CXCL10 and TNF-α in RSV-infected PBMCs. | nih.gov |
This compound possesses notable anti-inflammatory properties that are active in both intestinal and systemic environments. medchemexpress.commedchemexpress.com These effects are critical for protecting the immature infant gut from excessive inflammation. nih.gov Studies on human intestinal cells have demonstrated that specific HMOs can attenuate inflammation induced by factors like Tumor Necrosis Factor-alpha (TNF-α). nih.gov
Lacto-N-neotetraose (LNnT), an isomer of LNT, has been shown to significantly reduce the secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8) in fetal intestinal cells exposed to TNF-α. nih.gov The mechanism for this anti-inflammatory action is linked to the TNF receptor 1 (TNFR1). Research suggests that LNnT can bind to TNFR1 and also induce the shedding of the receptor's ectodomain, which prevents TNF-α from binding and initiating the inflammatory cascade. nih.gov Furthermore, mixtures of HMOs isolated from colostrum have been found to decrease the levels of several pro-inflammatory cytokines, including IL-1β, IL-6, and IL-8, in immature human intestinal tissue. nih.gov This modulation helps to reduce inflammatory responses and supports gut barrier function. emjreviews.com
Table 2: Research Findings on the Anti-Inflammatory Effects of this compound and its Isomer
| Compound | Model System | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|---|
| Lacto-N-neotetraose (LNnT) | Fetal Intestinal Epithelial Cells (FHs 74 Int) | Significantly attenuated TNF-α induced IL-8 secretion. | Interacts with and causes ectodomain shedding of TNFR1. | nih.gov |
| Colostral HMOs | Immature Human Intestinal Mucosa | Reduced levels of pro-inflammatory cytokines (IL-1β, IL-6, IL-8). | Modulates immune networks to favor homeostasis. | nih.gov |
| Sialylated HMOs | Caco-2 Intestinal Cells | Decreased gene expression of IL-8, IL-12, and TNF-α. | Reduced NF-κB gene expression and protein translocation. | nih.gov |
Human milk oligosaccharides, including this compound, play a potential role in training the developing immune system, which may contribute to the prevention of allergic diseases. x-mol.netbmj.combinasss.sa.cr The early-life period is a critical window for immune maturation, and components in breast milk are thought to protect the infant and facilitate the development of immune tolerance. x-mol.net HMOs may achieve this through multiple direct and indirect mechanisms, such as modifying the gut microbiome, enhancing the intestinal barrier, and directly modulating immune cells to prevent excessive Th2 responses associated with allergies. binasss.sa.cr
The supplementation of infant formula with the HMOs 2'-fucosyllactose (B36931) (2'-FL) and Lacto-N-neotetraose (LNnT) has been associated with a lower risk of respiratory infections and a reduction in antibiotic use in infants. emjreviews.combmj.com This suggests that these HMOs help to "prime" the immune system. nestlehealthscience.com By promoting a healthy gut ecosystem and reducing inflammatory responses, HMOs may help prevent the development of conditions like cow's milk protein allergy and other atopic diseases. emjreviews.combinasss.sa.cr
Anti-Infective and Antimicrobial Activities of this compound
This compound effectively functions as a soluble decoy receptor, mimicking the carbohydrate structures on the surface of host epithelial cells that pathogens use for attachment. windows.netnih.gov By binding to pathogens in the gut lumen, LNT prevents them from adhering to and colonizing the intestinal mucosa. nih.gov
A notable example is its activity against the protozoan parasite Entamoeba histolytica, the causative agent of amebiasis. nih.govwjgnet.com This parasite uses a lectin to bind to galactose and N-acetyl-galactosamine on host cells; LNT, which contains a terminal galactose, acts as a competitive inhibitor for this lectin. nih.gov
LNT also exhibits activity against bacterial pathogens like Group B Streptococcus (GBS), a significant cause of neonatal infections. nih.govwjgnet.com Research has shown that neutral, non-sialylated HMOs, specifically LNT, can inhibit the growth of GBS. nih.gov Furthermore, neutral HMOs have been found to disrupt GBS biofilm formation. windows.netnih.gov Some studies also indicate that sialylated variants of LNT can exert antimicrobial and antibiofilm activities against GBS by increasing the permeability of the bacterial cell. researchgate.net
Table 3: Decoy Receptor and Antimicrobial Activity of this compound Against Bacteria and Protozoa
| Pathogen | Type | LNT's Mode of Action | Key Finding | Reference |
|---|---|---|---|---|
| Entamoeba histolytica | Protozoan | Decoy receptor, neutralization of toxins. | Prevents protozoal adhesion to host cells. | nih.govnih.govwjgnet.com |
| Group B Streptococcus (GBS) | Bacteria | Growth inhibition, biofilm disruption. | Neutral HMOs like LNT inhibit GBS growth and biofilm formation. | nih.govwjgnet.comnih.gov |
| Vibrio cholerae | Bacteria | Neutralization of toxin. | LNT neutralizes cholera toxin. | nih.govwjgnet.com |
The anti-infective properties of this compound extend to viruses, where it again acts as a soluble decoy receptor to inhibit viral binding and infectivity. medchemexpress.comwindows.netwjgnet.com Many viruses, including those that cause gastroenteritis, rely on binding to specific glycans on host cell surfaces to initiate infection. nih.govnih.gov
Table 4: Antiviral Effects of this compound and its Isomer
| Virus | LNT/LNnT's Mode of Action | Key Research Finding | Reference |
|---|---|---|---|
| Rotavirus (G10P pnas.org strain) | Pathogen binding. | Neonate-specific rotavirus strains bind to this compound (LNT) and Lacto-N-neotetraose (LNnT). | nih.gov |
| Influenza Virus | Pathogen binding inhibition. | Lacto-N-neotetraose (LNnT) decreases viral load in the epithelium. | nih.gov |
| Norovirus | Decoy receptor. | HMOs, in general, act as decoy receptors mimicking histo-blood group antigens (HBGAs) to inhibit binding. | windows.netwjgnet.com |
Modulation of Pathogen Recognition by Host Cells
This compound and other human milk oligosaccharides can modulate the host's immune response to pathogens by acting as decoy receptors. mdpi.comnih.gov Pathogens often initiate infection by binding to specific carbohydrate structures, known as glycans, on the surface of host cells. mdpi.commdpi.com HMOs, including LNT, structurally resemble these host cell surface receptors. mdpi.commdpi.com
By mimicking these binding sites, LNT can competitively inhibit the attachment of pathogens to host epithelial cells, thereby preventing colonization and subsequent infection. mdpi.comnih.govencyclopedia.pub This anti-adhesive mechanism is a key protective function of HMOs. mdpi.com For instance, neutral N-containing HMOs like Lacto-N-neotetraose (LNnT), an isomer of LNT, are effective in inhibiting the adhesion of Streptococcus pneumoniae. encyclopedia.pub
Furthermore, the interaction of HMOs with host cells is not limited to preventing pathogen adhesion. HMOs can also directly interact with immune cells to modulate their function. They can influence the expression of proteins in gut epithelial cells and interact with various pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs) and C-type lectin receptors (CLRs). mdpi.comfrontiersin.org These interactions can shape the immune response, promoting a balanced and protective immunity in the infant. frontiersin.org For example, some HMOs can reduce the expression of pro-inflammatory cytokines. mdpi.comencyclopedia.pub
Anti-Biofilm Activity of this compound
Biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which provides protection against antibiotics and host immune responses. nsf.gov Several studies have demonstrated the ability of HMOs, including LNT, to inhibit the formation of biofilms by pathogenic bacteria. medchemexpress.comacs.org
Research has shown that HMOs exhibit anti-biofilm activity against a range of pathogens, including Streptococcus agalactiae (Group B Streptococcus) and methicillin-resistant Staphylococcus aureus (MRSA). chemsrc.commedchemexpress.commedchemexpress.com For S. agalactiae, HMOs have been observed to inhibit biofilm formation by up to 93%. encyclopedia.pub In the case of S. aureus, HMOs have been shown to reduce biofilm production by 30-60%. encyclopedia.pub
The anti-biofilm mechanism of HMOs is multifaceted. One proposed mechanism involves the disruption of bacterial cell aggregation and quorum sensing, the cell-to-cell communication system that coordinates biofilm formation. mdpi.com It is suggested that the saturation of carbohydrate transport systems by HMOs may interfere with these processes. mdpi.com Another potential mechanism is the alteration of bacterial cell permeability. nih.govacs.org Studies have indicated that HMOs can increase the permeability of the bacterial cell membrane, which could contribute to their antimicrobial and anti-biofilm effects. nih.govacs.org
It is important to note that the effectiveness of HMOs, including LNT, can be pathogen-specific. mdpi.com While some studies highlight the potent anti-biofilm properties of pooled, heterogeneous HMO extracts, research on individual, structurally defined HMOs like LNT is ongoing to understand their specific contributions to this activity. acs.orgresearchgate.net
Research Findings on Anti-Biofilm Activity of HMOs
Table of Compounds
Biosynthesis and Biotechnological Production of Lacto N Tetraose
Endogenous Biosynthetic Pathways of Lacto-N-tetraose in Human Lactocytes
The synthesis of HMOs, including this compound, occurs in the lactating mammary gland through a series of enzymatic reactions. nih.gov These complex processes are orchestrated by specific enzymes within the mammary epithelial cells, known as lactocytes.
The biosynthesis of this compound is a stepwise process built upon a lactose (B1674315) core. This process is catalyzed by a class of enzymes known as glycosyltransferases, which are responsible for transferring sugar moieties from a donor to an acceptor molecule. nih.gov The synthesis of LNT involves the sequential addition of N-acetylglucosamine (GlcNAc) and galactose (Gal) to a lactose (Galβ1-4Glc) molecule.
The key enzymatic steps are as follows:
Formation of Lacto-N-triose II: The synthesis is initiated by the transfer of an N-acetylglucosamine (GlcNAc) residue to the galactose unit of lactose. This reaction is catalyzed by a specific β-1,3-N-acetylglucosaminyltransferase (lgtA). researchgate.netnih.gov
Formation of this compound: Subsequently, a galactose (Gal) residue is added to the newly attached GlcNAc. This step is mediated by a β-1,3-galactosyltransferase (wbgO), completing the linear tetrasaccharide structure of LNT. researchgate.netnih.gov
These sequential reactions, occurring within the Golgi apparatus of the lactocyte, result in the formation of the core Type 1 chain structure characteristic of this compound (Galβ1-3GlcNAcβ1-3Galβ1-4Glc). nih.govwikipedia.org
Table 1: Key Glycosyltransferases in LNT Biosynthesis
| Enzyme | Gene | Function |
|---|---|---|
| β-1,3-N-acetylglucosaminyltransferase | lgtA | Transfers GlcNAc to lactose |
| β-1,3-galactosyltransferase | wbgO | Transfers Gal to Lacto-N-triose II |
Integrated 'omics' analyses of human lactocytes have begun to shed light on the genetic regulation of HMO synthesis. The expression of the genes encoding the necessary glycosyltransferases is crucial for the production of LNT. Studies have identified co-expression patterns of genes involved in these biosynthetic pathways. nih.gov
For instance, research has identified candidate genes for the synthesis of sialyl-lacto-N-tetraose b (a derivative of LNT) that are co-expressed in different lactocyte populations (LC1 and LC2 cells). These include genes for β-1,3-N-acetylglucosaminyltransferases (like B3GNT3 or B3GNT7) and β-1,3-galactosyltransferases (like B3GALT4 or B3GALT5), which are essential for building the LNT backbone. nih.gov The coordinated expression of these genes ensures the efficient assembly of the oligosaccharide chain. nih.gov
Exogenous Production Strategies for this compound
Given the benefits of LNT and the impracticality of isolating it from human milk in large quantities, significant research has focused on developing exogenous production methods. wikipedia.org Recent advances in biotechnology and chemical synthesis have enabled the commercial production of several HMOs that are structurally identical to those in breast milk. frieslandcampinainstitute.com
Total chemical synthesis offers a precise method for producing pure LNT. nih.gov These multi-step processes involve the strategic use of protecting groups and activating agents to form the correct glycosidic linkages.
Two primary strategies are employed in the chemical synthesis of this compound: the linear approach and the convergent approach. researchgate.netresearchgate.netresearchgate.net
Linear Synthesis: This strategy mimics the natural biosynthetic pathway. researchgate.net It involves the stepwise, sequential addition of individual monosaccharide units to the non-reducing end of a lactose acceptor. researchgate.netyoutube.com The process would first involve adding a protected N-acetylglucosamine donor, followed by a protected galactose donor to the lactose building block. nih.gov
Convergent Synthesis: This approach involves the separate synthesis of larger building blocks, which are then combined to form the final product. youtube.com For LNT, this typically involves synthesizing a lacto-N-biose (LNB) disaccharide donor (Galβ1-3GlcNAc) and a lactose disaccharide acceptor separately. researchgate.net These two disaccharide blocks are then coupled together to form the tetrasaccharide. researchgate.netnih.gov This method can be more efficient as it allows for the parallel preparation of intermediates. youtube.com
Table 2: Comparison of Chemical Synthesis Strategies for LNT
| Strategy | Description | Key Feature |
|---|---|---|
| Linear | Sequential addition of single monosaccharide units to a lactose core. researchgate.netyoutube.com | Mimics the natural biosynthetic pathway. researchgate.net |
| Convergent | Coupling of pre-synthesized disaccharide blocks (Lacto-N-biose and Lactose). researchgate.net | Independent synthesis of intermediates. youtube.com |
While chemical synthesis provides a route to high-purity LNT, significant challenges limit its large-scale production and cost-effectiveness. researchgate.netresearchgate.net
Complex Procedures: The synthesis is complex, requiring numerous protection and deprotection steps to ensure that the correct glycosidic bonds are formed. This complexity increases with the length and branching of the oligosaccharide chain. researchgate.net
Cost and Environmental Concerns: The use of specific, often costly, reagents and catalysts, the application of low temperatures for certain reactions, and the use of potentially toxic solvents contribute to high production costs. researchgate.net The use of such solvents also necessitates extensive purification processes to ensure the final product is safe for consumption. researchgate.net These factors currently restrict the scalability of purely chemical synthesis methods for widespread application. researchgate.netresearchgate.net
Enzymatic Synthesis and Chemo-Enzymatic Routes to this compound
Enzymatic and chemo-enzymatic strategies offer precise and efficient pathways for synthesizing this compound (LNT) by leveraging the high specificity of enzymes. These methods avoid the extensive use of protecting groups and harsh chemicals often required in total chemical synthesis.
Enzymatic synthesis typically mimics the natural biosynthetic pathway by sequentially adding monosaccharide units to a lactose acceptor. A common approach involves a two-step enzymatic reaction. First, a β-1,3-N-acetylglucosaminyltransferase, such as HpLgtA from Helicobacter pylori, transfers an N-acetylglucosamine (GlcNAc) molecule to lactose, forming the intermediate Lacto-N-triose II (LNT II). nih.gov Subsequently, a β-1,3-galactosyltransferase, like Cv3GalT from Chromobacterium violaceum, adds a galactose unit to LNT II to yield the final LNT product. nih.gov This enzymatic cascade can be performed in a one-pot reaction, streamlining the production process.
Chemo-enzymatic routes combine the strengths of chemical synthesis and enzymatic catalysis. researchgate.netfrontiersin.org In this hybrid approach, a core precursor structure is first assembled using chemical methods, which is then further modified by specific glycosyltransferases. For instance, a chemically synthesized tetrasaccharide core can serve as a key precursor for subsequent enzymatic glycan extension to create asymmetrically branched HMOs. nih.govfrontiersin.org This strategy allows for the creation of complex oligosaccharides that may be challenging to produce through purely enzymatic or microbial fermentation methods.
Cell Factory and Microbial Synthesis of this compound via Metabolic Engineering
The development of microbial "cell factories" is a highly promising avenue for the large-scale, cost-effective production of LNT. This approach involves genetically engineering microorganisms to harbor the necessary enzymatic machinery for LNT synthesis from simple sugars.
A variety of microbial hosts are being explored for their potential to produce LNT, each with unique advantages.
Escherichia coli : As the most extensively studied host, E. coli has been successfully engineered to produce high titers of LNT. wikipedia.orgnih.gov Strains like E. coli BL21(DE3) are commonly used due to their rapid growth and well-understood genetics. nih.gov Researchers have achieved significant LNT yields by introducing the necessary glycosyltransferase genes and optimizing metabolic pathways. acs.org
Pichia pastoris : This methylotrophic yeast is a notable host for heterologous protein expression, including the enzymes required for oligosaccharide synthesis. acs.orgnih.gov Its ability to perform eukaryotic post-translational modifications and secrete proteins extracellularly simplifies downstream processing. acs.orgnih.gov While research has focused on producing enzymes or other HMOs like 2'-fucosyllactose (B36931) in P. pastoris, its GRAS (Generally Recognized As Safe) status and high-density fermentation capabilities make it an attractive candidate for LNT production. acs.org
Bacillus subtilis : This food-grade, Gram-positive bacterium is another GRAS organism used for industrial enzyme and food ingredient production. nih.gov Its ability to secrete proteins and its natural competence for genetic transformation make it a suitable platform. Research has demonstrated the successful production of the LNT isomer, Lacto-N-neotetraose (LNnT), in B. subtilis by engineering precursor supply pathways, indicating its potential for LNT synthesis. researchgate.netnih.govnih.gov
Corynebacterium glutamicum : Traditionally used for large-scale amino acid production, C. glutamicum is a GRAS-status microbe being explored for LNT production. nih.gov Patent literature describes the engineering of this bacterium for producing both LNT and LNnT, highlighting its industrial potential. google.com Its established use in large-scale fermentation provides a robust foundation for developing LNT production processes. jmb.or.kr
Saccharomyces cerevisiae : As a well-established industrial workhorse for producing biofuels and biochemicals, baker's yeast is a viable candidate for HMO synthesis. Its GRAS status and the extensive toolkit available for its genetic manipulation are significant advantages.
The following table summarizes research findings on LNT and related HMO production in various engineered microbial hosts.
| Microbial Host | Product | Reported Titer (g/L) | Key Engineering Strategy |
|---|---|---|---|
| Escherichia coli | This compound (LNT) | 48.41 | Pathway optimization, deletion of competing genes acs.org |
| Escherichia coli | This compound (LNT) | 31.56 | Fed-batch cultivation, gene overexpression and inactivation nih.gov |
| Escherichia coli | This compound (LNT) | 12.72 | Galactose-limited fed-batch cultivation nih.gov |
| Bacillus subtilis | Lacto-N-neotetraose (LNnT) | 4.52 | Modular pathway engineering, fed-batch fermentation nih.govnih.gov |
| Pichia pastoris | 2'-Fucosyllactose (2'-FL) | 22.35 | CRISPR-Cas9 editing, modular metabolic engineering acs.org |
Constructing an efficient LNT-producing cell factory requires extensive genetic modification to introduce the synthesis pathway and optimize the host's metabolism.
A core strategy is the heterologous expression of genes encoding the necessary glycosyltransferases. The genes lgtA (encoding β-1,3-N-acetylglucosaminyltransferase) and wbgO (encoding β-1,3-galactosyltransferase) are commonly integrated into the host's chromosome or expressed on plasmids to catalyze the sequential addition of GlcNAc and galactose to lactose. nih.govnih.govresearchgate.net
Beyond introducing the core pathway, a major focus is on enhancing the intracellular supply of the sugar-nucleotide precursors: UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-galactose (UDP-Gal). google.com This is achieved by:
Overexpressing key genes in the precursor synthesis pathways, such as galE, galT, and galK, which are involved in galactose metabolism and UDP-Gal formation. nih.gov
Deleting competing pathways that drain the precursor pools. For example, inactivating the ugd gene, which converts UDP-glucose to UDP-glucuronic acid, redirects metabolic flux towards UDP-Gal, thereby increasing LNT production. nih.govacs.org
Improving UTP synthesis , a key component of the sugar-nucleotide precursors. nih.gov
Advanced genetic tools like CRISPR/Cas9 are employed for precise and efficient genome editing, enabling the integration of multiple genes and the disruption of competing pathways to streamline strain development. acs.org
Whole-cell biotransformation is a powerful technique that utilizes entire, living microbial cells as self-contained biocatalysts. researchgate.net In this approach, engineered strains expressing the LNT synthesis pathway are cultivated to a high cell density and then used to convert externally supplied substrates, primarily lactose, into LNT. nih.govnih.gov
This method offers several advantages over using purified enzymes. The cells provide a stable environment for the enzymes and endogenously generate the necessary precursors (UDP-GlcNAc and UDP-Gal) and cofactors from simple carbon sources fed during the process. nih.gov This eliminates the need for costly purification of multiple enzymes and the separate addition of expensive sugar-nucleotide donors. Researchers have successfully used recombinant E. coli cells for the whole-cell biotransformation of lactose to LNT. nih.govnih.gov
To maximize the yield and productivity of LNT, fermentation processes are carefully optimized. Fed-batch fermentation is the most common and effective strategy for achieving high-titer production. youtube.com In a fed-batch process, nutrients are fed to the bioreactor either continuously or intermittently during cultivation, which allows for control over cell growth and metabolism. eppendorf.comscience.gov
Enzymology of Lacto N Tetraose Metabolism
Glycoside Hydrolases Involved in Lacto-N-tetraose Degradation
The primary enzymes responsible for the initial cleavage of this compound are a class of glycoside hydrolases known as Lacto-N-biosidases. These enzymes are crucial for breaking down the complex structure of LNT into smaller, more manageable sugars for the bacteria.
Lacto-N-biosidase (LNBase) is a key enzyme that initiates the degradation of LNT. nih.gov One of the well-characterized LNBases is LnbX from Bifidobacterium longum. uniprot.orgrcsb.org This enzyme is specifically involved in the assimilation of type-1 human milk oligosaccharides. uniprot.org The proper folding and active expression of LnbX have been shown to require a designated chaperone protein called LnbY. nih.govnih.gov The gene lnbX is considered essential for the growth of B. longum on this compound and is a significant factor for its persistence in the gut of breast-fed infants. rcsb.org
Lacto-N-biosidases are classified into different glycoside hydrolase (GH) families based on their amino acid sequences and structural similarities. Initially, LNBase from Bifidobacterium bifidum was identified as belonging to the GH20 family. nih.govnih.gov However, the LNBase from Bifidobacterium longum, LnbX, showed no sequence similarity to previously characterized proteins and was subsequently classified into a novel glycoside hydrolase family, GH136. rcsb.orggeomar.de Enzymes in both GH20 and GH136 families are retaining glycoside hydrolases, but they differ significantly in their three-dimensional structures and catalytic mechanisms. geomar.de
Substrate Specificity and Hydrolysis Mechanisms of LNT-Metabolizing Enzymes
The enzymes involved in this compound metabolism exhibit a high degree of specificity for their substrates, ensuring the efficient breakdown of this complex oligosaccharide.
Lacto-N-biosidases, including LnbX, specifically recognize and hydrolyze the β-D-GlcNAc-(1→3)-β-D-Gal linkage within the this compound molecule. nih.govuniprot.org This specific cleavage is a defining characteristic of these enzymes. The hydrolysis occurs via a retaining mechanism, meaning the stereochemistry at the anomeric carbon is preserved. nih.gov LnbX from B. longum can also cleave the same linkage in other related HMOs, such as lacto-N-fucopentaose I and sialylthis compound a, substrates that are not hydrolyzed by the GH20 LNBase from B. bifidum. nih.govnih.gov
The enzymatic action of Lacto-N-biosidase on this compound results in the liberation of two disaccharides: Lacto-N-biose I (LNB I) and lactose (B1674315). nih.govwikipedia.org LNT is composed of a lactose unit at the reducing end linked to a lacto-N-biose unit. mdpi.com The LNBase cleaves the bond connecting these two units.
| Substrate | Enzyme | Glycosidic Linkage Cleaved | Products |
|---|---|---|---|
| This compound (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) | Lacto-N-biosidase (LNBase) | GlcNAcβ1-3Gal | Lacto-N-biose I (Galβ1-3GlcNAc) and Lactose (Galβ1-4Glc) |
While LNBases are primary actors in LNT degradation, other enzymes like β-galactosidases also play a role in the metabolism of HMOs. For instance, Bifidobacterium longum subsp. infantis possesses multiple GH42 β-galactosidases with distinct substrate specificities. oup.com One such enzyme, Bga42A, shows a significantly higher specificity for this compound compared to other substrates like lacto-N-biose I and lactose. nih.govnih.gov This suggests a complementary role of different enzymes in the complete breakdown of various milk oligosaccharides. The substrate specificity of Bga42A is largely determined by interactions at its +1 subsite. oup.com
| Enzyme | Organism | Glycoside Hydrolase Family | Primary Substrate(s) | Key Function |
|---|---|---|---|---|
| LnbX | Bifidobacterium longum | GH136 | This compound, Lacto-N-fucopentaose I | Cleaves LNT into Lacto-N-biose I and Lactose |
| LNBase | Bifidobacterium bifidum | GH20 | This compound | Cleaves LNT into Lacto-N-biose I and Lactose |
| Bga42A | Bifidobacterium longum subsp. infantis | GH42 | This compound, 3-galactosylglucose | Hydrolyzes β-galactosides, with high efficiency for LNT |
Catalytic Mechanisms and Structural Insights into LNT-Active Enzymes
The enzymatic breakdown of this compound (LNT) is a critical process, particularly within the gut microbiome, where specialized enzymes produced by bacteria like Bifidobacterium play a key role. Understanding the catalytic mechanisms and structural features of these enzymes provides deep insights into their efficiency and specificity.
Anomer-Retaining Hydrolysis Mechanisms
Enzymes that hydrolyze LNT, such as lacto-N-biosidase (LNBase), typically operate through an anomer-retaining mechanism. nih.govnih.gov This means that the stereochemistry at the anomeric carbon of the product is the same as that of the substrate. For instance, the hydrolysis of a β-glycosidic linkage results in a product with a β-configuration at the newly formed reducing end. nih.gov
A prominent example is the lacto-N-biosidase (LnbB) from Bifidobacterium bifidum, a member of the glycoside hydrolase family 20 (GH20). nih.gov This enzyme utilizes a substrate-assisted catalytic mechanism. acs.orgresearchgate.net In this process, the N-acetamido group of the N-acetylglucosamine (GlcNAc) residue at the -1 subsite of the enzyme's active site acts as an intramolecular nucleophile. researchgate.net This participation leads to the formation of a key covalent intermediate, a cyclic oxazolinium ion. acs.orgresearchgate.net
The reaction proceeds in two distinct steps:
Glycosylation: The N-acetamido group attacks the anomeric carbon, displacing the lactose portion of LNT. This step is facilitated by a general acid catalyst, an acidic amino acid residue in the active site, which protonates the glycosidic oxygen. nih.govacs.org This forms the stable oxazolinium intermediate.
Deglycosylation: A water molecule, activated by a general base catalyst (the same acidic residue, now deprotonated), attacks the anomeric carbon of the intermediate, hydrolyzing it and releasing lacto-N-biose I (LNB). acs.org
Quantum mechanics/molecular mechanics (QM/MM) metadynamics simulations have elucidated the precise conformational changes the GlcNAc sugar ring undergoes during catalysis by LnbB. The substrate follows distinct conformational paths for the two successive steps, with calculated reaction free energy barriers that align with experimental findings. nih.gov For the first step, the sugar ring transitions from a ¹S₃/¹,⁴B conformation to a ⁴C₁/⁴H₅ conformation via a planar [⁴E]‡ transition state. nih.govacs.org In the second step, the ring proceeds from a ⁴C₁/⁴H₅ conformation to a ¹,⁴B conformation through a [⁴E/⁴H₅]‡ transition state. nih.gov
Identification of Catalytic Residues and Active Site Characteristics
Structural and mutational studies have been pivotal in identifying the key amino acid residues responsible for catalysis and substrate binding in LNT-active enzymes. mdpi.comnih.govresearchgate.netnih.gov The active site is typically a groove or pocket on the enzyme's surface, shaped by specific amino acid residues that create a precise chemical environment for the substrate. wikipedia.orgkhanacademy.org
In B. bifidum lacto-N-biosidase (LnbB), the residue Glu321 has been identified as the critical acid/base catalyst. nih.govacs.org During the first step of hydrolysis, Glu321 donates a proton to the glycosidic oxygen, facilitating the departure of the lactose group. nih.govacs.org In the second step, it acts as a base to activate a water molecule for the hydrolysis of the oxazolinium intermediate.
The active site of LNT-degrading enzymes is characterized by several subsites that accommodate the different monosaccharide units of the substrate. Crystal structures of LnbB complexed with its product LNB show that the ligand is recognized through extensive hydrogen bonds at all of its hydroxyls, which accounts for the enzyme's strict substrate specificity. nih.gov Key residues within these subsites have been identified:
Subsite -1: This subsite binds the GlcNAc residue. In LnbB, Trp394 is a critical residue located next to the catalytic machinery. mdpi.comresearchgate.net Mutations of this tryptophan have a significant impact on the enzyme's activity. researchgate.net
Subsite -2: This subsite specifically recognizes the terminal galactose (Gal) residue. The residues responsible for this recognition have been identified, and compared to other related enzymes, LnbB has a wider substrate-binding pocket at this position to accommodate the β-1,3-linked Gal. nih.gov
In a different lacto-N-biosidase from Streptomyces sp. strain 142 (StrLNBase), sequence and structural analysis identified Asp304 as the stabilizing residue that recognizes the N-acetyl group of the GlcNAc at subsite -1, while Glu305 serves as the catalytic acid/base residue. researchgate.net This highlights a conservation of acidic residues for the catalytic function across different species.
The table below summarizes key catalytic and binding residues identified in LNT-active enzymes.
| Enzyme | Source Organism | Residue | Role | Subsite |
| LnbB | Bifidobacterium bifidum | Glu321 | Acid/Base Catalyst | -1 |
| LnbB | Bifidobacterium bifidum | Trp394 | Substrate Binding | -1 |
| StrLNBase | Streptomyces sp. 142 | Glu305 | Acid/Base Catalyst | -1 |
| StrLNBase | Streptomyces sp. 142 | Asp304 | Stabilizing Residue | -1 |
Role of Chaperones in Enzyme Expression and Activity
The correct folding and expression of functional enzymes often require the assistance of molecular chaperones. nih.govmpg.de These proteins help nascent polypeptide chains adopt their proper three-dimensional structures, prevent aggregation, and can regulate the activity of folded enzymes. biorxiv.orgbiorxiv.orgnih.gov
A remarkable example of a specific chaperone requirement has been identified for the LNT-degrading enzyme from Bifidobacterium longum JCM1217. nih.gov This bacterium possesses a novel lacto-N-biosidase system encoded by two adjacent genes. The gene product LnbX constitutes the enzyme itself. However, for LnbX to be expressed in an active form, the product of the second gene, LnbY , is essential. nih.gov
LnbY functions as a designated molecular chaperone specifically for the LnbX enzyme. nih.gov When LnbX is expressed alone, it does not exhibit enzymatic activity. Co-expression with LnbY is required to produce the functional, active lacto-N-biosidase. This indicates an intimate and specific relationship where the chaperone is not a general folding assistant but a dedicated partner for a single enzyme, ensuring its proper conformation and activity for LNT metabolism. nih.gov This discovery highlights a sophisticated regulatory layer in the enzymatic utilization of human milk oligosaccharides by gut commensal bacteria.
Advanced Analytical Methodologies for Lacto N Tetraose Research
Chromatographic Techniques for Lacto-N-tetraose Separation and Quantification
Chromatography is a cornerstone for isolating and quantifying LNT from complex biological matrices like human milk or infant formula. nih.gov Several high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) based methods have been developed, each offering distinct advantages.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a widely utilized and powerful technique for the analysis of underivatized carbohydrates, including LNT. nih.govlcms.cz This method separates oligosaccharides based on their charge at high pH, and the pulsed amperometric detector provides sensitive and direct detection without the need for derivatization.
HPAEC-PAD has been successfully applied to confirm the identity and purity of LNT in novel food applications and to quantify it in various products. lcms.czfood.gov.uk For instance, in the analysis of infant formula, HPAEC-PAD demonstrated good performance with spike-recoveries for a related HMO, lacto-N-neotetraose (LNnT), ranging from 98% to 111%. mdpi.comnih.gov However, challenges can arise from interactions between the oligosaccharides and the sample matrix, which may sometimes lead to lower than expected recovery rates. researchgate.netnih.gov Sample pre-treatment, such as the removal of lipids and proteins, is often necessary to minimize interference. lcms.cz
| Parameter | Finding |
| Recovery Rate (LNnT) | 94–111% in spiked formula. researchgate.net |
| RSD (iR) (LNnT) | 2.1–7.9% in spiked formula. researchgate.net |
| Spike-Recoveries (LNnT) | 98 to 111% in infant formula. nih.gov |
| Repeatability (RSDr) (LNnT) | 1.1 to 5.6% in infant formula. nih.gov |
| Intermediate Reproducibility (RSDiR) (LNnT) | 2.1 to 7.9% in infant formula. nih.gov |
Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLD)
Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLD) is another robust method for the analysis of HMOs. nih.gov This technique requires the derivatization of the oligosaccharides with a fluorescent tag, such as 2-aminobenzamide (2-AB), enabling highly sensitive detection. oup.com
HILIC-FLD has proven effective for the quality control of infant formula containing added HMOs. researchgate.netnih.gov A key advantage of this method is that the labeling process can help disrupt interactions between the oligosaccharides and the formula matrix, potentially leading to improved recoveries compared to HPAEC-PAD in certain applications. researchgate.netnih.gov A validated HILIC-FLD method for six HMOs, including LNT, received First Action Official Methods status from AOAC INTERNATIONAL. oup.com
| Parameter | Finding |
| Recovery Rate (LNnT) | 94–104% in spiked formula. researchgate.net |
| RSD (iR) (LNnT) | 2.0–7.4% in spiked formula. researchgate.net |
| Spike-Recoveries (LNnT) | 94 to 104% in infant formula. mdpi.com |
| Repeatability (RSDr) (LNnT) | 1.2 to 2.6% in infant formula. mdpi.com |
| Intermediate Reproducibility (RSDiR) (LNnT) | 2.1 to 4.9% in infant formula. mdpi.com |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for LNT Analysis
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful platform for the simultaneous quantification and structural confirmation of LNT and other HMOs. nih.gov Both UPLC-MS/MS and HPLC-MS methods offer high sensitivity and specificity. nih.govnih.gov
UPLC systems, with their smaller particle-sized columns, allow for rapid analysis, with some methods separating multiple HMOs within a 10-minute run time. nih.gov These methods often use HILIC for separation and can distinguish between isomers. nih.gov HPLC coupled with tandem mass spectrometry (LC-MS/MS) using a graphitic carbon column has also been successfully developed and validated for the simultaneous quantification of 11 neutral HMOs, including LNT. nih.gov This approach involves the reduction of the oligosaccharides to their alditol forms before analysis. nih.gov LC-MS methods are particularly valuable for analyzing large numbers of milk samples due to their high-throughput capabilities. nih.gov
| Technique | Key Features |
| UPLC/QqQ-MS | Rapid analysis (all HMOs eluted within 9 minutes). nih.gov |
| HPLC-MS (Graphitic Carbon) | Simultaneous quantification of 11 neutral HMOs; requires reduction of oligosaccharides. nih.gov |
| LC-MS (HILIC-OH5 column) | Can identify and quantify isomeric compounds with distinctive MS/MS spectra. masonaco.org |
Spectroscopic and Structural Elucidation Methods for this compound
Spectroscopic techniques are indispensable for the definitive structural confirmation of LNT, providing detailed information about its molecular connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., qNMR, COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of HMOs. nih.gov One- and two-dimensional NMR experiments are used to confirm the identity and structure of LNT. food.gov.uknih.gov
Comparative NMR spectroscopy was used to confirm that LNT produced via fermentation is equivalent to that found in human breast milk. food.gov.uk The specific 2D NMR techniques employed for this purpose included:
COSY (Correlation Spectroscopy): To establish proton-proton correlations within the sugar rings. food.gov.uknih.gov
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. food.gov.uknih.gov
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons, which is crucial for determining the linkages between monosaccharide units. food.gov.uknih.gov
Furthermore, the combination of 1H and 15N chemical shifts from HSQC spectra provides a simple method to distinguish between the isomers LNT and LNnT, based on the different chemical environments of the N-acetylglucosamine (GlcNAc) moiety. mdpi.com
| NMR Technique | Application in LNT Research |
| COSY | Confirms proton-proton couplings within monosaccharide units. food.gov.uknih.gov |
| HSQC | Correlates protons to their directly bonded carbons, aiding in residue identification. food.gov.uknih.gov |
| HMBC | Determines the glycosidic linkages between sugar residues. food.gov.uknih.gov |
| ¹H-¹⁵N HSQC | Distinguishes between LNT and its isomer LNnT. mdpi.com |
Mass Spectrometry Techniques (e.g., Collision-Induced Dissociation fragmentation patterns)
Tandem mass spectrometry (MS/MS) is a critical technique for sequencing oligosaccharides and differentiating between isomers. Collision-Induced Dissociation (CID) is a commonly used fragmentation method. acs.org
In CID-MS/MS, precursor ions of LNT are selected and fragmented by collision with an inert gas. The resulting fragment ions, which arise from glycosidic cleavages (B, Y, C, and Z ions) and cross-ring cleavages (A and X ions), provide information about the monosaccharide sequence and linkage positions. acs.orgresearchgate.net For instance, the analysis of metal-adducted LNT ions can provide more structurally informative fragments compared to their protonated counterparts. researchgate.net The fragmentation patterns are often reproducible and can be used to build spectral libraries for rapid identification. ucdavis.edu While CID is highly effective, other fragmentation techniques like electron-detachment dissociation (EDD) and helium charge transfer dissociation (He-CTD) can offer complementary information, particularly for distinguishing isomers by generating a more diverse set of cross-ring fragments. mpg.dewvu.edu
Sample Preparation Strategies for this compound Analysis in Complex Biological Matrices (e.g., human milk, infant formula)
The analysis of this compound (LNT) in complex biological matrices such as human milk and infant formula presents a significant challenge due to the presence of structurally similar isomers and a high concentration of interfering substances like proteins and lactose (B1674315). researchgate.net Consequently, robust sample preparation is a critical first step to ensure accurate quantification. A variety of strategies have been developed to isolate and purify LNT and other human milk oligosaccharides (HMOs) prior to analysis.
Commonly employed techniques aim to remove proteins, fats, and lactose, which can interfere with chromatographic separation and detection. For human milk, a typical workflow involves centrifugation to remove the fat layer, followed by protein precipitation. nih.gov Protein removal can be achieved through various methods, including ethanol precipitation, ultrafiltration, or the use of solid-phase extraction (SPE) cartridges. nih.gov For instance, adding ethanol to a concentration of 66.7% effectively precipitates most proteins. nih.gov
Solid-phase extraction is a particularly versatile technique. Graphitized carbon black (GCB) cartridges are widely used for their ability to retain oligosaccharides while allowing salts, lactose, and monosaccharides to be washed away. The retained HMOs, including LNT, can then be eluted with a specific solvent mixture, often containing acetonitrile.
For infant formula, which can contain a different matrix composition, including added maltodextrins, specific enzymatic hydrolysis may be required to prevent interference. oup.com Some methods also employ a β-galactosidase treatment to remove β-galactooligosaccharides. oup.com
A crucial step in many modern analytical methods is the derivatization or labeling of the oligosaccharides. Since neutral oligosaccharides like LNT lack a chromophore, they are not readily detectable by UV or fluorescence detectors. Labeling with a fluorescent tag, such as 2-aminobenzamide (2-AB), significantly enhances detection sensitivity. oup.com This labeling occurs at the reducing end of the oligosaccharide. researchgate.net
The following table provides an overview of common sample preparation strategies:
| Step | Purpose | Common Methods | Notes |
| Defatting | Removal of lipids | Centrifugation | Primarily for human milk samples. |
| Deproteinization | Removal of proteins | Ethanol precipitation, Ultrafiltration, Solid-Phase Extraction (SPE) | Essential to prevent column fouling and ion suppression in mass spectrometry. |
| Lactose Removal | Reduction of high lactose concentration | Solid-Phase Extraction (e.g., Graphitized Carbon Black) | Important for preventing detector saturation and improving separation of less abundant oligosaccharides. |
| Enzymatic Treatment | Removal of specific interfering carbohydrates | Amyloglucosidase (for maltodextrins), β-galactosidase (for galactooligosaccharides) | Often necessary for infant formula samples. oup.com |
| Derivatization/Labeling | Enhancement of detection | Fluorescent labeling (e.g., 2-aminobenzamide), Reductive amination | Required for fluorescence detection and can improve chromatographic performance. oup.com |
| Purification | Final cleanup of the sample | Solid-Phase Extraction (SPE) | Removes excess labeling reagents and other impurities before injection. |
These preparation strategies are often combined and optimized depending on the specific analytical platform being used, such as liquid chromatography coupled with mass spectrometry (LC-MS) or fluorescence detection (FLD). precion.comnih.gov The goal is to achieve a clean sample extract that allows for the selective and sensitive quantification of this compound.
Method Validation and Performance Parameters in this compound Quantification (e.g., linearity, accuracy, precision, limits of detection/quantification, recovery rates, matrix effects)
To ensure the reliability and reproducibility of this compound (LNT) quantification, the analytical method must undergo rigorous validation. wjarr.com This process establishes the performance characteristics of the method and demonstrates its suitability for the intended purpose. eurachem.org Key validation parameters, as often stipulated by guidelines from bodies like the AOAC International and the International Council for Harmonisation (ICH), include linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), recovery rates, and matrix effects. nifc.gov.vncertified-laboratories.com
Linearity demonstrates the direct proportionality between the concentration of LNT and the analytical signal over a defined range. certified-laboratories.com This is typically assessed by analyzing a series of calibration standards at different concentrations and evaluating the correlation coefficient (r²) of the resulting calibration curve, which should ideally be close to 1.0. mdpi.com For instance, a validated method for multiple HMOs, including LNT, showed a linear range from 0.4 µg/mL to 40 µg/mL. nifc.gov.vn
Accuracy refers to the closeness of the measured concentration to the true value. wjarr.com It is often evaluated by analyzing samples with a known amount of spiked LNT and calculating the percentage of recovery. demarcheiso17025.com Acceptable accuracy is generally within a predefined percentage of the nominal value. For example, one study reported accuracy for LNT and other HMOs to be between 98.8% and 103%. nifc.gov.vn
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. wjarr.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). A validated method for HMOs reported a precision with RSD values ranging from 1.69% to 5.54%. nifc.gov.vn
Limit of Detection (LOD) is the lowest concentration of LNT that can be reliably detected by the analytical method, though not necessarily quantified with acceptable accuracy and precision. certified-laboratories.comLimit of Quantification (LOQ) is the lowest concentration of LNT that can be measured with acceptable accuracy and precision. certified-laboratories.comfrieslandcampinainstitute.com These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). wjarr.com One LC-MS/MS method determined the LOD and LOQ for LNT to be 4 mg/kg and 10 mg/kg, respectively, in dietary supplements. nifc.gov.vn Another highly sensitive UPLC-MS/MS method reported LOD and LOQ values for a panel of oligosaccharides in the range of 0.0018 to 0.0030 μg/mL and 0.0054–0.0063 μg/mL, respectively. researchgate.net
Recovery assesses the efficiency of the entire analytical procedure, including sample preparation, by comparing the amount of LNT measured in a spiked sample to the amount originally added. mdpi.com Low or variable recovery can indicate problems with the extraction or sample handling steps. Studies have shown recovery rates for HMOs, including LNT, to be in the range of 90.9% to 109%. researchgate.net A method for seven oligosaccharides in various types of milk yielded recovery rates above 90.5%. researchgate.net
Matrix effects occur when co-eluting, invisible components from the sample matrix (e.g., human milk, infant formula) interfere with the ionization of LNT in the mass spectrometer, leading to signal suppression or enhancement. nih.govchromatographyonline.com This can significantly impact the accuracy of quantification. Matrix effects are evaluated by comparing the response of LNT in a post-extraction spiked sample to its response in a pure solvent. A study on seven oligosaccharides in milk found no significant matrix effect after their optimized sample preparation. researchgate.net
The following table summarizes typical performance parameters for validated LNT quantification methods:
| Parameter | Definition | Typical Acceptance Criteria / Reported Values | Reference |
| Linearity (r²) | Proportionality of signal to concentration. | > 0.99 | mdpi.com |
| Accuracy (% Recovery) | Closeness to the true value. | 80-120% of nominal value. A study reported 98.8-103%. | nifc.gov.vndemarcheiso17025.com |
| Precision (RSD%) | Agreement between repeated measurements. | < 15%. A study reported 1.69-5.54%. | nifc.gov.vn |
| Limit of Detection (LOD) | Lowest detectable concentration. | Signal-to-Noise Ratio ≥ 3. Reported as low as 0.0018 µg/mL. | researchgate.net |
| Limit of Quantification (LOQ) | Lowest accurately quantifiable concentration. | Signal-to-Noise Ratio ≥ 10. Reported as low as 0.0054 µg/mL. | researchgate.net |
| Recovery Rate (%) | Efficiency of the extraction process. | Typically 80-120%. Reported values above 90.5%. | researchgate.net |
| Matrix Effect (%) | Influence of matrix on analytical signal. | Ideally close to 100% (no effect). | researchgate.net |
By thoroughly validating these performance parameters, researchers can have high confidence in the analytical data generated, which is crucial for both research applications and the quality assurance of food products containing this compound.
Challenges and Future Directions in Lacto N Tetraose Research
Advancing Understanding of LNT-Specific Mechanisms of Action
A deeper comprehension of how LNT exerts its beneficial effects at a molecular level is crucial for its targeted application in health and nutrition. Key areas of ongoing investigation include the precise relationship between its structure and function, its complex interactions with the host and gut microbiota, and its potential systemic effects beyond the gastrointestinal tract.
Lacto-N-tetraose is a tetrasaccharide composed of D-glucose (Glc), D-galactose (Gal), and N-acetylglucosamine (GlcNAc). frontiersin.org Its linear structure consists of the monosaccharide sequence Gal-GlcNAc-Gal-Glc. wikipedia.org A defining feature of LNT is the β1-3 glycosidic linkage between galactose and N-acetylglucosamine, which classifies it as a type I HMO. layerorigin.comwikipedia.org This is distinct from its isomer, lacto-N-neotetraose (LNnT), a type II HMO, which possesses a β1-4 linkage at the same position. layerorigin.com This subtle structural difference significantly influences their metabolic fate and biological activity.
Research has shown that this specific linkage in LNT affects its utilization by gut bacteria. For instance, Bifidobacterium longum subsp. infantis (B. infantis), a key beneficial bacterium in the infant gut, demonstrates more efficient growth when utilizing LNT compared to LNnT. layerorigin.com B. infantis possesses a specific gene cluster for HMO metabolism, suggesting a co-evolution with the composition of human milk. wikipedia.org The enzymes produced by these bacteria, such as type I chain lacto-N-biosidases, are specifically adapted to cleave the β1-3 linkage of LNT. wikipedia.org This specificity confers a competitive advantage to bacteria that can metabolize LNT, as many other gut microbes lack the necessary enzymes. wikipedia.org
Future research will need to further unravel how the spatial arrangement of LNT and its derivatives influences interactions with microbial and host cell receptors. Understanding these detailed structure-function relationships will be key to designing targeted interventions for promoting a healthy gut microbiome and immune development.
| Attribute | This compound (LNT) | Lacto-N-neotetraose (LNnT) |
| Monosaccharide Composition | Galactose, N-acetylglucosamine, Galactose, Glucose | Galactose, N-acetylglucosamine, Galactose, Glucose |
| Key Glycosidic Linkage | β1-3 | β1-4 |
| HMO Classification | Type I | Type II |
| Metabolism by B. infantis | More efficient | Less efficient |
LNT is a well-established prebiotic, selectively fostering the growth of beneficial gut bacteria, particularly Bifidobacterium species. wikipedia.orgresearchgate.net These bacteria play a crucial role in establishing a healthy infant gut microbiome. nih.gov The metabolism of LNT by bifidobacteria leads to the production of short-chain fatty acids (SCFAs) like acetate (B1210297) and lactate (B86563). layerorigin.com These SCFAs contribute to a lower gut pH, which inhibits the growth of pathogenic bacteria, and they also serve as an energy source for colonocytes, thereby improving gut barrier function. layerorigin.com
The interaction between LNT and the gut microbiota is complex and can involve both competition and cooperation among different bacterial species. nih.gov For example, while various Bifidobacterium species may compete for LNT, the partial degradation of other HMOs can lead to cross-feeding interactions that support the growth of other beneficial microbes. nih.gov
Furthermore, LNT can act as an anti-adhesive antimicrobial by functioning as a decoy receptor. layerorigin.com It mimics the carbohydrate structures on the surface of gut epithelial cells, thereby preventing pathogenic bacteria from attaching to the intestinal wall and establishing an infection. layerorigin.com
Future studies should focus on elucidating the intricate signaling pathways involved in host-microbe-LNT interactions. Investigating how LNT influences microbial gene expression and the subsequent host immune response will provide a more comprehensive understanding of its role in gut health.
While the primary effects of LNT are observed within the gut, emerging evidence suggests that its influence may extend systemically. A small fraction of HMOs, including LNT, can be absorbed intact and detected in the bloodstream. wikipedia.org This raises the possibility of direct interactions with host cells and tissues outside the gastrointestinal tract, potentially modulating systemic immune responses. wikipedia.org
The metabolites produced from LNT fermentation in the gut, such as SCFAs, are also absorbed into circulation and can have far-reaching effects. For example, SCFAs are known to play a role in regulating inflammation. layerorigin.com Studies have shown that the administration of B. infantis, a proficient LNT utilizer, can lead to reduced levels of systemic inflammatory markers like C-reactive protein (CRP), TNF-α, and IL-6. layerorigin.com This suggests an indirect systemic anti-inflammatory effect mediated by LNT's influence on the gut microbiota. layerorigin.com
Further research is needed to explore the full extent of LNT's systemic effects. Investigating its potential roles in immune cell maturation, brain development, and metabolic health are promising avenues for future studies.
Broadening Clinical Applications of this compound Beyond Infant Nutrition
While the benefits of LNT for the developing infant gut are well-documented, emerging evidence suggests its physiological relevance extends throughout the human lifespan. The unique structural and functional properties of LNT present compelling opportunities for its application in adult health and the management of various disease states.
This compound holds promise in the management of conditions characterized by gut barrier dysfunction and chronic inflammation, such as inflammatory bowel disease (IBD). Its primary mechanism of action is considered to be its prebiotic effect, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species. wikipedia.org The fermentation of LNT by these bacteria leads to the production of short-chain fatty acids (SCFAs), which are crucial for maintaining gut homeostasis and have demonstrated anti-inflammatory properties. layerorigin.com
Research has shown that HMOs, including LNT, can directly interact with intestinal epithelial cells to modulate immune responses. layerorigin.com In vitro studies have indicated that specific HMOs can attenuate inflammatory responses induced by agents like tumor necrosis factor-alpha (TNF-α), a key cytokine implicated in IBD. Furthermore, the ability of LNT to support the growth of beneficial microbes contributes to the integrity of the intestinal barrier, a critical factor in preventing the translocation of harmful substances that can trigger inflammatory cascades. The potential of LNT and its isomer, Lacto-N-neotetraose (LNnT), to restore a healthy gut microbiota composition is a key area of investigation for their application in adult dysbiotic conditions. nih.gov
| Potential Application | Underlying Mechanism | Key Research Findings |
|---|---|---|
| Gut Barrier Dysfunction | - Promotion of beneficial microbiota (e.g., Bifidobacterium)
| - In vitro studies show HMOs can protect against inflammatory intestinal barrier disruption. researchgate.net |
| Inflammatory Bowel Disease (IBD) | - Anti-inflammatory effects through modulation of immune responses
| - HMOs have been shown to have anti-inflammatory effects by decreasing the expression of pro-inflammatory genes. nih.gov |
This compound exhibits significant potential in the prevention and management of infections caused by specific pathogens. Its anti-adhesive properties are a key aspect of its protective mechanism. layerorigin.com LNT can act as a soluble decoy receptor, mimicking the carbohydrate structures on the surface of host cells that pathogens bind to. layerorigin.com By binding to pathogens in the gut lumen, LNT can prevent their attachment to the intestinal epithelium, thereby inhibiting colonization and subsequent infection.
This mechanism has been explored in the context of various bacterial and viral pathogens. For instance, research has demonstrated the ability of HMOs to inhibit the adhesion of pathogenic bacteria. nih.gov Furthermore, LNT has been shown to possess antiviral properties, adding another layer to its protective capabilities. layerorigin.com The development of LNT-based strategies could offer novel approaches to combat infectious diseases, potentially reducing the reliance on traditional antibiotics and mitigating the growing concern of antimicrobial resistance.
Integration of Omics Technologies for Comprehensive this compound Analysis (e.g., transcriptomics, metabolomics, proteomics in lactocytes and gut ecosystems)
The advent of "omics" technologies offers unprecedented opportunities to unravel the complex biological activities of this compound. A multi-omics approach, integrating transcriptomics, metabolomics, and proteomics, can provide a holistic understanding of LNT's synthesis in lactocytes and its functional impact on the gut ecosystem.
In Lactocytes:
Transcriptomics: Analyzing the gene expression profiles of lactocytes can identify the specific glycosyltransferases and other enzymes involved in LNT biosynthesis. This knowledge is crucial for understanding the regulation of HMO production and for developing biotechnological methods for large-scale LNT synthesis.
Proteomics: Studying the protein expression in lactocytes can confirm the presence and activity of the enzymes predicted by transcriptomic analysis to be involved in LNT synthesis.
Metabolomics: Analyzing the metabolic profile of lactocytes can provide insights into the precursor availability and metabolic pathways that support LNT production.
In Gut Ecosystems:
Transcriptomics: RNA-sequencing of the gut microbiome can reveal how LNT influences the gene expression of specific gut bacteria. For example, studies have shown that Bifidobacterium longum subsp. infantis upregulates specific genes for N-acetylglucosamine metabolism when utilizing LNT. frontiersin.org Comparative transcriptomics can elucidate the different strategies employed by various bifidobacterial species to metabolize LNT. researchgate.net
Metabolomics: Profiling the metabolites produced by the gut microbiota in the presence of LNT can identify the specific SCFAs and other bioactive molecules that mediate its health benefits. frontiersin.org This can help to establish a direct link between LNT consumption, microbial metabolism, and host physiological responses.
Proteomics: Analyzing the protein expression of the gut microbiome can identify the specific enzymes and transporters that are produced by bacteria to bind, import, and degrade LNT.
By integrating these omics datasets, researchers can construct comprehensive models of LNT's journey from its synthesis in the mammary gland to its functional impact on the gut microbiome and the host.
| Omics Technology | Application in Lactocyte Analysis | Application in Gut Ecosystem Analysis |
|---|---|---|
| Transcriptomics | - Identification of genes involved in LNT biosynthesis | - Analysis of microbial gene expression in response to LNT |
| Metabolomics | - Understanding metabolic pathways supporting LNT production | - Profiling of microbial metabolites (e.g., SCFAs) produced from LNT |
| Proteomics | - Identification of enzymes active in LNT synthesis | - Characterization of bacterial proteins for LNT utilization |
Standardization of Analytical Methods and Development of Certified Reference Materials for this compound
A significant challenge in the field of HMO research is the lack of standardized analytical methods and certified reference materials. The structural complexity and diversity of HMOs make their accurate quantification challenging. nih.gov To ensure the comparability and reliability of research findings across different laboratories and studies, the establishment of standardized protocols is essential.
Various analytical techniques are employed for the analysis of HMOs, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD). oup.com While these methods are powerful, variations in sample preparation, instrumentation, and data analysis can lead to discrepancies in reported HMO concentrations.
The development of certified reference materials for LNT is a critical step towards standardization. These materials, with accurately determined purity and concentration, can be used to calibrate instruments, validate analytical methods, and ensure the accuracy of measurements. nih.gov Organizations are beginning to develop and validate methods for the determination of several HMOs, including LNT, in infant formula and other nutritional products. nih.gov The availability of commercially produced HMO analytical standards is also a crucial development in this area. elicityl-oligotech.com The establishment of official analytical methods and the widespread availability of certified reference materials will be instrumental in advancing LNT research from the laboratory to clinical and industrial applications, ensuring product quality and facilitating regulatory approval.
Q & A
Q. What experimental models are most effective for studying the prebiotic effects of LNT in gut microbiota?
Methodological Answer: In vitro fermentation models using fecal inocula from target populations (e.g., infants or adults) paired with 16S rRNA sequencing or metagenomic analysis are widely employed. For in vivo validation, gnotobiotic mice colonized with human-derived microbiota can assess LNT-induced microbial shifts. Quantify short-chain fatty acid (SCFA) production via HPLC or GC-MS to evaluate functional outcomes .
Q. How can researchers validate the antiadhesive properties of LNT against pathogenic bacteria?
Methodological Answer: Use cell culture assays (e.g., Caco-2 or HT-29 cells) incubated with fluorescently labeled pathogens (e.g., E. coli or Salmonella). Pre-treat cells with LNT and measure pathogen adhesion via fluorescence microscopy or flow cytometry. Competitive inhibition assays with purified bacterial lectins (e.g., FimH) can further elucidate binding specificity .
Q. What analytical techniques are critical for structural characterization of synthetic LNT?
Q. How can synthetic challenges in LNT production, such as low glycosylation yields, be addressed?
Methodological Answer: Optimize protecting group strategies (e.g., benzylidene acetals for regioselectivity) and glycosylation conditions (e.g., trichloroacetimidate donors with BF₃·OEt₂ catalysis). Employ iterative deprotection steps (e.g., Zn/Pb-mediated Troc removal) to minimize side reactions. Scaling reactions under anhydrous conditions and rigorous monitoring via TLC/MS improves reproducibility .
Q. What statistical approaches resolve contradictions in LNT’s immune-modulating effects across studies?
Methodological Answer: Apply multivariate analysis (e.g., PCA or PLS-DA) to disentangle confounding variables like host age, baseline immunity, or microbiota composition. Meta-analyses of preclinical data should stratify results by model type (e.g., neonatal vs. adult rodents) and dosage. Inconsistent outcomes may reflect assay sensitivity; use flow cytometry with intracellular cytokine staining for precise immune cell profiling .
Q. How do researchers ensure compliance with regulatory frameworks when incorporating LNT into clinical trials?
Methodological Answer: Adhere to novel food regulations (e.g., EU 2015/2283) by documenting synthetic route purity, stability, and toxicity data. For infant trials, align with ethical guidelines requiring breast milk substitution controls and IRB-approved protocols. Include disclaimers on labels if LNT is combined with other HMOs to avoid overconsumption .
Methodological Design & Data Analysis
Q. What in silico tools predict LNT interactions with microbial or host receptors?
Methodological Answer: Molecular docking software (e.g., AutoDock Vina) models LNT binding to lectins (e.g., DC-SIGN) or transporters. Glycan microarray datasets (e.g., CFG Consortium) identify binding partners, while systems biology platforms (e.g., KEGG) map metabolic pathways influenced by LNT .
Q. How should longitudinal studies on LNT’s antiviral effects be designed to minimize bias?
Methodological Answer: Use double-blind, placebo-controlled trials with stratified randomization by baseline viral exposure risk. Measure viral load via qRT-PCR and anti-pathogen IgA/IgG titers. Control for maternal HMO secretion in breastfeeding cohorts using LC-MS profiling .
Ethical & Theoretical Considerations
Q. What ethical frameworks govern LNT research involving infant populations?
Methodological Answer: Follow Declaration of Helsinki guidelines with informed consent from guardians. Use non-invasive sampling (e.g., stool for microbiota analysis) and exclude infants with congenital immune disorders. Collaborate with pediatric ethicists to balance scientific rigor and participant welfare .
Q. How can glycomics integrate with systems biology to advance LNT research?
Methodological Answer: Combine glycan microarray data with transcriptomic (RNA-seq) and metabolomic (LC-MS) datasets to model LNT’s role in host-microbe crosstalk. Use network analysis tools (e.g., Cytoscape) to identify hub genes/pathways influenced by LNT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
